3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound belonging to the triazolopyridazine class
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide are likely to be various enzymes and receptors in the biological system . The compound’s triazole nucleus, which contains two carbon and three nitrogen atoms, is readily capable of binding with these targets .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of Cytochrome P450 enzymes . The phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it may incite the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in cells and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
Triazole compounds, in general, are known to bind readily in the biological system with a variety of enzymes and receptors , suggesting potential bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. As mentioned earlier, one potential effect is the initiation of cell death via the mitochondrial apoptotic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multi-step organic reactions. Starting with the synthesis of 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, the compound is further coupled with 3-fluoroaniline under specific reaction conditions to yield the final product. Common synthetic procedures might include the use of coupling agents such as EDCI and HOBt, and solvents like DMF under inert atmospheres.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is critical. Techniques like continuous flow chemistry, automation, and purification via crystallization or chromatography are commonly employed. Reaction monitoring using analytical tools like NMR and HPLC ensures the product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under controlled conditions, the compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve agents like sodium borohydride or lithium aluminium hydride, typically affecting functional groups attached to the aromatic system.
Substitution: : Electrophilic or nucleophilic substitution reactions are possible, especially at positions activated by the presence of the fluoro and benzamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carboxyl groups.
Reduction: : Formation of amine derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
The compound finds applications in diverse research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with biological molecules and potential as a biochemical tool.
Medicine: : Explored for potential pharmacological activity, particularly targeting specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other triazolopyridazine derivatives, this compound shows unique properties due to the presence of the thiophenyl and fluoro groups. These modifications may enhance its binding affinity and specificity towards certain biological targets.
List of Similar Compounds
3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
N-(3-(3-pyridazinyl)phenyl)benzamide
3-fluoro-N-(3-phenyl)benzamide
These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical behavior and biological activity.
Voilà, a comprehensive breakdown of this fascinating compound! Anything else pique your interest?
Properties
IUPAC Name |
3-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5OS/c23-16-6-1-5-15(12-16)22(29)24-17-7-2-4-14(13-17)18-9-10-20-25-26-21(28(20)27-18)19-8-3-11-30-19/h1-13H,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPWSXTXZJTDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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